Phthalide
Overview
Description
Highly Enantioselective Regiodivergent Synthesis of Phthalides
Phthalides are a class of compounds that have been utilized in various synthetic applications, including the creation of chiral 3,3-disubstituted phthalides through allylic alkylation reactions with MBH carbonates. The study demonstrates that by selecting appropriate catalysts and reaction conditions, it is possible to control the pathway of the reaction to yield different regioisomers of allylic alkylation products with high enantiomeric purity .
Organocatalytic Enantioselective Synthesis of Chiral 3-Substituted Phthalides
The synthesis of chiral 3-substituted phthalides is of significant interest due to their presence in natural products with biological activities. An innovative organocatalytic asymmetric aldol-lactonization reaction has been developed for constructing these compounds. The process involves the use of L-prolinamide alcohol IV as a catalyst and an acid additive to enhance reaction efficiency. This method provides a powerful approach to synthesize 3-substituted phthalides with high enantioselectivities .
Acid-Catalyzed Synthesis of Alkylidenephthalides and Isocoumarins
A novel acid-catalyzed method has been described for synthesizing (Z)-3-alkylidenephthalides and 3-alkyl-8-hydroxyisocoumarins from phthalides. The process allows for the variation of the 3-substituent in isocoumarin and the functionalization pattern on the aromatic rings of both isocoumarins and alkylidenephthalides .
Palladium-Catalyzed Intramolecular Benzannulation Strategy
A palladium-catalyzed intramolecular benzannulation strategy has been developed for the synthesis of phthalides and 3,4-dihydroisocoumarins. This method allows for the chemoselective formation of fused ring compounds without the formation of regioisomeric products. The methodology has been applied to synthesize biologically active compounds such as 3-n-butylphthalide .
Transition Metal-Catalyzed Activation of C—H Bonds
The synthesis of phthalides and α,β-butenolides can be achieved through C—H bond functionalization reactions. This review highlights over 30 methods for the synthesis of these compounds, emphasizing the coupling of unfunctionalized molecules to form C—X bonds (X=C or heteroatom) .
Palladium-Catalyzed Ligand-Free Double Cyclization Reactions
The first palladium-catalyzed ligand-free double cyclization reactions have been reported for the efficient synthesis of 3-(1'-indolyl)-phthalides. The process demonstrates high efficiency with only 1.0 mol % of catalyst loading and allows for late-stage elaborations to yield highly functionalized analogues .
Pd-free Sonogashira Coupling for Phthalide Synthesis
Phthalides have been synthesized in one pot via Pd-free Sonogashira coupling. The Cu-catalyzed domino Sonogashira coupling and 5-exo-dig cyclization between ortho-bromobenzoic acids and terminal alkynes afford phthalides under mild conditions .
Cp(*)RuCl-catalyzed Formal Intermolecular Cyclotrimerization
Highly substituted phthalides have been synthesized through Cp(*)RuCl-catalyzed cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes, followed by palladium(II)-catalyzed carbonylation. The regioselectivity of the cyclotrimerization was confirmed by density functional calculations .
Pd/CNTs-catalyzed Synthesis of Phthalides
A phosphine- and copper-free protocol for the synthesis of phthalides has been developed using Pd/CNTs-catalyzed tandem coupling-cyclization process. This method provides moderate to good yields of phthalides with a variety of terminal alkynes and o-iodobenoic acid .
New General Synthesis of Phthalides
New methods for the synthesis of phthalides, including naturally-occurring ones, have been described based on the β-scission of alkoxyl radicals generated from specific precursors. The formation paths of the phthalides involve regioselective β-scission of the generated alkoxyl radicals10.
Scientific Research Applications
Structural Diversity and Bioactivity in Apiaceae
Phthalides, including their dihydro and tetrahydro analogues, are significant components of several genera of the Apiaceae plant family. They exhibit a broad range of bioactivities, such as anti-microbial and anti-viral properties, and effects against stroke, tuberculosis, and vasoconstriction. Many Apiaceae genera are used in traditional herbal medicines due to their medicinal value (Beck & Chou, 2007).
Synthesis Methods
Phthalides, which are biologically significant lactones found in herbs, fruits, and vegetables, can be synthesized through enantioselective ketone hydroacylation. This approach is atom-economical and yields phthalide products with high enantiomeric excess, as demonstrated in the asymmetric synthesis of (S)-(-)-3-n-butylphthalide, a component of celery extract (Phan, Kim, & Dong, 2009).
Electronic Properties
Research on the electronic properties of phthalide, such as in conductive polymer thin films, reveals that its molecular anions undergo cleavage and transitions, potentially impacting its applications in electronic devices (Asfandiarov et al., 2015).
Distribution and Biological Activity
Phthalides are mainly found in plants and some fungi and liverworts. They possess various biological activities like antibacterial, antifungal, and cytotoxic effects. Studies have explored their role in treating neurological diseases, including stroke, Alzheimer's, and Parkinson's diseases (León, Del-Ángel, Ávila, & Delgado, 2017).
Chemical Reactivity and Synthesis
Phthalides undergo various chemical transformations like oxidation, reduction, and addition reactions. Their chemical reactivity has been exploited in synthesizing diverse bioactive compounds, including those with anti-inflammatory effects (Chen et al., 2020).
Environmental Exposures and Health Implications
Studies have investigated the potential health impacts of phthalates, a class of chemicals related to phthalides, in various settings, including their role in DNA damage and endocrine disruption (Hauser & Calafat, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZQDUSMALZDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052594 | |
Record name | Phthalide | |
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Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Phthalide | |
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Record name | Phthalide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Phthalide | |
CAS RN |
87-41-2 | |
Record name | Phthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phthalide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087412 | |
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Record name | PHTHALIDE | |
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Record name | 1(3H)-Isobenzofuranone | |
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Record name | Phthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052594 | |
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Record name | Phthalide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.586 | |
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Record name | PHTHALIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VV922U86J | |
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Record name | Phthalide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 °C | |
Record name | Phthalide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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